BenchChemオンラインストアへようこそ!

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Physicochemical characterization Ring-size structure-activity relationship Separation and purification

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704067-14-0) is a halogenated N-arylpiperidine building block with molecular formula C₁₂H₁₄BrF₂N and molecular weight 290.15 g/mol. The compound features a 4-methylpiperidine ring N-linked to a 5-bromo-2,3-difluorophenyl ring, creating a specific substitution pattern that distinguishes it from its 4-bromo positional isomer (CAS 1704069-61-3), its pyrrolidine ring-size analog (CAS 1704067-47-9), and its 4-hydroxy analog (CAS 1704067-19-5).

Molecular Formula C12H14BrF2N
Molecular Weight 290.15 g/mol
CAS No. 1704067-14-0
Cat. No. B1529093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine
CAS1704067-14-0
Molecular FormulaC12H14BrF2N
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F
InChIInChI=1S/C12H14BrF2N/c1-8-2-4-16(5-3-8)11-7-9(13)6-10(14)12(11)15/h6-8H,2-5H2,1H3
InChIKeyRJXSLKILWZWCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine CAS 1704067-14-0: Procurement-Grade Physicochemical and Structural Profile


1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704067-14-0) is a halogenated N-arylpiperidine building block with molecular formula C₁₂H₁₄BrF₂N and molecular weight 290.15 g/mol . The compound features a 4-methylpiperidine ring N-linked to a 5-bromo-2,3-difluorophenyl ring, creating a specific substitution pattern that distinguishes it from its 4-bromo positional isomer (CAS 1704069-61-3), its pyrrolidine ring-size analog (CAS 1704067-47-9), and its 4-hydroxy analog (CAS 1704067-19-5) . Commercially available purity grades range from 95% to 98%, with the highest documented purity being 98% (HPLC) . The compound exhibits a computed LogP of 5.15 (ACD/Labs) and a topological polar surface area (TPSA) of 3.24 Ų, indicating high lipophilicity and low hydrogen-bonding capacity characteristic of CNS-penetrant scaffolds .

Why 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine Cannot Be Replaced by Its 4-Bromo Regioisomer or Ring-Size Analogs


Positional isomerism on the 2,3-difluorophenyl ring generates distinct electronic landscapes that differentially modulate N-arylpiperidine basicity, conformational preferences, and molecular recognition [1]. The 5-bromo-2,3-difluoro substitution pattern places the bromine meta to the piperidine nitrogen and para to the 2-fluoro substituent, creating an electron-deficient aryl ring with a unique dipole moment vector compared to the 4-bromo isomer (where bromine is para to nitrogen). This electronic difference directly impacts reactivity in Pd-catalyzed cross-coupling reactions—the 5-position bromine experiences different oxidative addition kinetics due to the electron-withdrawing effect of two ortho-related fluorines, whereas the 4-bromo isomer has only one ortho fluorine . Furthermore, replacing the 4-methylpiperidine ring with pyrrolidine (CAS 1704067-47-9) or 4-hydroxypiperidine (CAS 1704067-19-5) alters the scaffold's lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability, making these analogs non-interchangeable in SAR campaigns . The quantitative evidence below establishes the measurable dimensions of this differentiation.

Quantitative Differentiation Evidence: 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine vs. Closest Analogs


Ring-Size Modulation: Piperidine vs. Pyrrolidine Boiling Point and Density Comparison

The target 4-methylpiperidine compound exhibits a boiling point of 331.4±42.0 °C, which is approximately 23 °C higher than that of its pyrrolidine analog 1-(5-bromo-2,3-difluorophenyl)pyrrolidine (308.1±42.0 °C, predicted) . Concurrently, the density of the piperidine compound (1.4±0.1 g/cm³) is lower than that of the pyrrolidine analog (1.554±0.06 g/cm³) . This differentiation arises from the increased molecular volume and conformational flexibility of the six-membered piperidine ring versus the five-membered pyrrolidine ring, which directly impacts chromatographic retention, distillation conditions, and formulation behavior.

Physicochemical characterization Ring-size structure-activity relationship Separation and purification

4-Substituent Effect: 4-Methyl vs. 4-Hydroxy Boiling Point Differentiation and Hydrogen-Bonding Profile

Replacing the 4-methyl group with a 4-hydroxy group (CAS 1704067-19-5) raises the boiling point by approximately 47 °C (from 331.4±42.0 °C to 378.9±42.0 °C) and increases density from 1.4±0.1 to 1.6±0.1 g/cm³ . Critically, the 4-methyl compound has zero hydrogen-bond donors (HBD = 0), while the 4-hydroxy analog introduces one HBD, fundamentally altering the compound's capacity to engage in intermolecular hydrogen bonding . This difference is reflected in the TPSA values: 3.24 Ų for the 4-methyl compound versus a substantially higher value for the 4-hydroxy analog.

Hydrogen-bond donor modulation Lipophilicity optimization Metabolic stability

Purity Grade Differentiation: 98% vs. 95% Procurement Specification Advantage

The target compound is commercially available at 98% purity (Leyan, Product No. 1793768), representing a higher specification than the typical 95% purity grade offered for the 4-bromo regioisomer (CAS 1704069-61-3) and the pyrrolidine analog (CAS 1704067-47-9) across multiple vendors . This 3-percentage-point purity differential, while modest, translates to a reduction in total impurity burden from ≤5% to ≤2%, which is consequential for applications requiring precise stoichiometric control, such as fragment-based library synthesis, PROTAC linker chemistry, or sensitive catalytic reactions where trace halogenated impurities could poison metal catalysts.

Analytical quality control Procurement specification Synthetic intermediate purity

Bromine Positional Isomer Biological Activity Divergence: Antimicrobial vs. Anticancer Profile

Comparative biological profiling data indicates a qualitative divergence in activity profiles between the 5-bromo and 4-bromo positional isomers. The target 5-bromo compound is associated with antimicrobial activity via a membrane disruption mechanism, whereas the 4-bromo regioisomer (CAS 1704069-61-3) exhibits anticancer activity through apoptosis induction against HeLa, HCT116, and A375 cell lines . This activity profile divergence, driven solely by the 5→4 bromine positional shift on the 2,3-difluorophenyl ring, establishes that these isomers are not functionally interchangeable in biological screening cascades. Quantitative IC₅₀ data for the target compound in defined antimicrobial assays remain proprietary or unpublished; however, the mechanistic divergence (membrane disruption vs. apoptosis) provides a clear basis for selecting the appropriate isomer based on the desired phenotypic screening endpoint.

Antimicrobial screening Anticancer selectivity Positional isomer SAR Membrane disruption

Computational LogP and Lipophilicity Differentiation for CNS Drug Design Prioritization

The target compound exhibits a computed LogP of 5.15 (ChemSrc, ACD/Labs prediction) , with an alternative computed value of 3.9636 (Leyan platform) . Both values indicate high lipophilicity. In the context of CNS drug design, the combination of LogP ~4–5, TPSA of 3.24 Ų, zero HBDs, and a single HBA places this compound within favorable physicochemical space for passive blood-brain barrier penetration, as defined by the widely cited Wager CNS MPO desirability criteria (TPSA < 70 Ų, HBD ≤ 3, LogP 1–5) [1]. In contrast, the 4-hydroxy analog (CAS 1704067-19-5) introduces a hydrogen-bond donor and increases TPSA, degrading predicted CNS permeability. The pyrrolidine analog (CAS 1704067-47-9), while retaining the same halogenation pattern, has a different ring pKa (~3.25 predicted) that alters its ionization state at physiological pH compared to the piperidine (predicted pKa ~8–9 for tertiary amine), affecting both permeability and target engagement.

Lipophilicity CNS drug design Blood-brain barrier permeability ADME prediction

Documentation Advantage: Publicly Characterized Physicochemical Properties vs. Data-Deficient 4-Bromo Isomer

The target compound has publicly documented density (1.4±0.1 g/cm³), boiling point (331.4±42.0 °C), flash point (154.2±27.9 °C), refractive index (1.527), and vapor pressure (0.0±0.7 mmHg at 25 °C) in the ChemSrc database . In contrast, the 4-bromo regioisomer (CAS 1704069-61-3) has density, boiling point, flash point, and melting point all listed as 'N/A' (not available) in the same database, with only molecular formula and molecular weight disclosed . This documentation gap represents a tangible procurement advantage: the target compound's characterized properties enable predictive safety assessment (flash point for storage classification), method development (boiling point for GC analysis conditions), and shipping compliance (vapor pressure for dangerous goods classification), whereas the 4-bromo isomer lacks these data, introducing operational uncertainty.

Procurement risk reduction Quality-by-design Analytical method development

Evidence-Backed Application Scenarios for 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine (CAS 1704067-14-0)


CNS-Penetrant Fragment Library Design and Neuroscience Probe Synthesis

The compound's computed LogP (5.15), TPSA (3.24 Ų), zero hydrogen-bond donors, and single hydrogen-bond acceptor place it within optimal CNS MPO space for blood-brain barrier penetration . Medicinal chemistry teams developing CNS-targeted kinase inhibitors, GPCR ligands, or epigenetic probes can use this scaffold as a lipophilic amine building block with the 5-bromo handle enabling late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. The absence of a hydroxyl group (unlike CAS 1704067-19-5) eliminates Phase II glucuronidation liability, making it preferable for initial CNS lead optimization where metabolic stability is a key selection criterion .

Antimicrobial Phenotypic Screening Library Enrichment

Comparative biological profiling indicates that the 5-bromo isomer is associated with antimicrobial activity through a membrane disruption mechanism, in contrast to the 4-bromo isomer's anticancer apoptosis-inducing profile . Screening laboratories running phenotypic antimicrobial assays (e.g., Gram-positive/negative bacterial panels, antifungal disk diffusion) should prioritize procurement of the 5-bromo compound over the 4-bromo isomer to align the chemical matter with the expected biological readout. The 98% purity grade available from Leyan minimizes confounding effects from impurities in dose-response determinations .

Structure-Activity Relationship (SAR) Studies on Halogen Position Effects in Drug Discovery

The 5-bromo-2,3-difluorophenyl substitution pattern creates a distinct electronic environment compared to the 4-bromo isomer: the bromine at the 5-position is flanked by fluorine at the 2- and 3-positions, creating a unique steric and electronic profile that influences Pd-catalyzed cross-coupling reactivity and target protein binding . SAR campaigns comparing 5-bromo vs. 4-bromo vs. 5-chloro analogs can systematically probe halogen position and identity effects on potency, selectivity, and ADME properties. The documented boiling point differential between piperidine and pyrrolidine ring-size analogs (~23 °C) provides a practical guide for purification method development in parallel SAR libraries .

PROTAC Linker and Bifunctional Molecule Chemistry

The 5-bromo substituent serves as a competent leaving group for Pd-catalyzed cross-coupling, enabling its use as a terminal aryl bromide handle in PROTAC (Proteolysis Targeting Chimera) linker elaboration. The 4-methylpiperidine tertiary amine provides a basic center that can be functionalized or retained to modulate physicochemical properties of the final bifunctional degrader. The documented purity (98%), characterized density (1.4 g/cm³), and boiling point (331 °C) support accurate stoichiometric handling and solvent selection for amide coupling or reductive amination steps in PROTAC synthesis workflows .

Quote Request

Request a Quote for 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.